molecular formula C23H23NO5S B11401240 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401240
M. Wt: 425.5 g/mol
InChI Key: FTSWORPOAIRTKZ-UHFFFAOYSA-N
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Description

N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzyl group, a dioxidotetrahydrothiophenyl group, and a chromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the dioxidotetrahydrothiophenyl group and the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-METHYLBUTANAMIDE
  • N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-(HEPTYLOXY)BENZAMIDE
  • N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-({5-[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core with a dioxidotetrahydrothiophenyl group and a benzyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO5S/c1-15-8-9-19-20(25)12-21(29-22(19)16(15)2)23(26)24(13-17-6-4-3-5-7-17)18-10-11-30(27,28)14-18/h3-9,12,18H,10-11,13-14H2,1-2H3

InChI Key

FTSWORPOAIRTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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